DihydroIdebenone1,4-O-DisulfateDipotassiumSalt
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Overview
Description
DihydroIdebenone1,4-O-DisulfateDipotassiumSalt is a derivative of Idebenone, a synthetic analog of coenzyme Q10 (ubiquinone). This compound is known for its neuroprotective and nootropic properties, making it a subject of interest in various scientific fields, including medicine and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DihydroIdebenone1,4-O-DisulfateDipotassiumSalt typically involves the sulfonation of IdebenoneThe final step involves the addition of dipotassium salt to stabilize the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
DihydroIdebenone1,4-O-DisulfateDipotassiumSalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Idebenone derivatives.
Reduction: Reduction reactions can revert it back to its parent compound, Idebenone.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
DihydroIdebenone1,4-O-DisulfateDipotassiumSalt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.
Biology: Investigated for its role in cellular respiration and mitochondrial function.
Medicine: Explored for its neuroprotective effects, particularly in conditions like Alzheimer’s disease and cerebral ischemia.
Mechanism of Action
The mechanism of action of DihydroIdebenone1,4-O-DisulfateDipotassiumSalt involves its interaction with cellular components to exert neuroprotective effects. It targets mitochondrial pathways, enhancing cellular respiration and reducing oxidative stress. The compound also modulates the activity of various enzymes involved in energy production and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Idebenone: The parent compound, known for its antioxidant properties.
Coenzyme Q10 (Ubiquinone): A naturally occurring compound with similar redox properties.
MitoQ: A mitochondria-targeted antioxidant with enhanced bioavailability.
Uniqueness
DihydroIdebenone1,4-O-DisulfateDipotassiumSalt stands out due to its enhanced solubility and stability compared to its parent compound, Idebenone.
Properties
Molecular Formula |
C19H30K2O11S2 |
---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
dipotassium;[2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-4-sulfonatooxyphenyl] sulfate |
InChI |
InChI=1S/C19H32O11S2.2K/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(30-32(24,25)26)19(28-3)18(27-2)16(14)29-31(21,22)23;;/h20H,4-13H2,1-3H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
ABHQEIRLZJCDLB-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=C(C(=C1OS(=O)(=O)[O-])OC)OC)OS(=O)(=O)[O-])CCCCCCCCCCO.[K+].[K+] |
Origin of Product |
United States |
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